Epiisopiloturine

Overview

Description

This compound is a by-product of pilocarpine extraction and has garnered attention due to its promising anti-inflammatory and antinociceptive properties . Epiisopiloturine has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.

Mechanism of Action

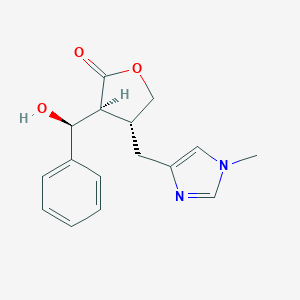

Epiisopiloturine (EPI), also known as (3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one, is an imidazole alkaloid extracted from the leaves of Pilocarpus microphyllus . This compound has shown promising activity against several diseases and conditions .

Target of Action

EPI primarily targets the Cyclooxygenase-2 (COX-2) pathway and TLR4/NF-κB-MAPK signaling pathway in cells. COX-2 is an enzyme involved in inflammation, and TLR4/NF-κB-MAPK is a signaling pathway that plays a crucial role in the immune response .

Mode of Action

EPI interacts with its targets by inhibiting their activity. It reduces inflammation indicators and oxidative stress, thus presenting anti-inflammatory action . In the TLR4/NF-κB-MAPK signaling pathway, EPI inhibits the expression of TLR4 and the phosphorylation of NF-κB p65 and MAPKs (JNK and ERK1/2) .

Biochemical Pathways

EPI affects the COX-2 pathway and the TLR4/NF-κB-MAPK signaling pathway . By inhibiting these pathways, EPI reduces the production of pro-inflammatory mediators such as IL-1β, TNF-α, and COX-2 . This leads to a decrease in inflammation and oxidative stress .

Pharmacokinetics

Research has shown that a self-nanoemulsifying drug-delivery system (snedds) can enhance epi’s bioavailability after oral administration . This suggests that EPI’s ADME properties and bioavailability can be improved with appropriate drug delivery systems .

Result of Action

EPI’s action results in a reduction of inflammation and oxidative stress . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine . In the context of neuroinflammation, EPI reduces the production of pro-inflammatory cytokines IL-6 and TNF- α .

Action Environment

The action of EPI can be influenced by various environmental factors. For instance, the use of a self-nanoemulsifying drug-delivery system (SNEDDS) can enhance EPI’s bioavailability and improve its in vivo antischistosomal activity . .

Biochemical Analysis

Biochemical Properties

Epiisopiloturine has been found to interact with various enzymes and proteins, contributing to its biochemical effects. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This interaction likely contributes to the anti-inflammatory properties of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce inflammation in microglial cells . It also preserves the number of circulating leukocytes, contributes to the recovery of tissue architecture, and restores the number of goblet cells in the small intestine .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been shown to inhibit the expression of TLR4, NF-κB p65, and MAPKs (JNK and ERK1/2), which are key players in the inflammatory response . This inhibition likely contributes to the anti-inflammatory properties of this compound .

Dosage Effects in Animal Models

In animal models, this compound has been administered at doses ranging from 0.1 to 10 mg/kg . The effects of this compound were found to be dose-dependent, with higher doses leading to more pronounced effects

Metabolic Pathways

Given its known interactions with key enzymes such as COX-2 , it is likely that this compound influences several metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiisopiloturine is primarily obtained through the extraction and purification processes from Pilocarpus microphyllus leaves. The extraction involves the use of solvents such as toluene and methylene chloride, followed by alkalinization with ammonium carbonate. The solution is then subjected to acidification, filtration, and further alkalinization to remove impurities . High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Industrial Production Methods: On an industrial scale, the extraction process involves liquid-liquid extraction with industrial chloroform after preparative HPLC. The solution is alkalinized to a pH of 9 to 9.5 and subjected to further purification steps to isolate this compound . The compound is then characterized using techniques such as single crystal X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Epiisopiloturine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced biological activities.

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying imidazole alkaloids.

Medicine: The compound has demonstrated schistomicidal activity, making it a promising agent against schistosomiasis.

Comparison with Similar Compounds

- Epiisopilosine

- Pilocarpine (parent compound)

- Other imidazole alkaloids from Pilocarpus microphyllus

Epiisopiloturine stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Epiisopiloturine (EPI) is an imidazole alkaloid derived from the leaves of Pilocarpus microphyllus, commonly known as jaborandi. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, antinociceptive, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, particularly in models of acute inflammation. Research indicates that EPI can effectively reduce pro-inflammatory cytokines and mediators in various cell types.

- Microglial Cells : In studies using BV-2 microglial cells, EPI demonstrated a dose-dependent reduction in nitrite oxide production and the expression of inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS). Specifically, pretreatment with EPI at concentrations of 25, 50, and 100 μg/mL resulted in a significant decrease in IL-6 and TNF-α levels by approximately 40% and 34%, respectively . Furthermore, EPI inhibited the phosphorylation of NF-κB and MAPK pathways, which are critical in mediating inflammatory responses.

- Colonic Inflammation : In a rat model of colitis, EPI administration led to reduced immunostaining for IL-1β, iNOS, and COX-2 in the colonic mucosa. At a dosage of 1 mg/kg, EPI significantly decreased the expression of COX-2 and iNOS, suggesting its potential utility in treating inflammatory bowel diseases such as Crohn's disease .

Antinociceptive Effects

This compound has also been studied for its antinociceptive properties. In animal models of pain induced by carrageenan, EPI exhibited a notable reduction in pain responses. The compound's mechanism appears to involve the modulation of inflammatory mediators that contribute to nociception .

Antimicrobial Activity

EPI demonstrates antimicrobial properties against various pathogens. Its efficacy can be enhanced when formulated into nanoparticles, which improve solubility and bioavailability. This formulation strategy has shown promise in increasing the antiparasitic activity of EPI against Schistosoma mansoni .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through toxicity studies. The compound exhibited a high lethal dose (DL50) value of 8,000 mg/kg in mice, indicating a substantial margin of safety for potential therapeutic use .

Summary of Key Findings

Properties

IUPAC Name |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOSKHCXIYWIO-AEGPPILISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219627 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-80-6 | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.